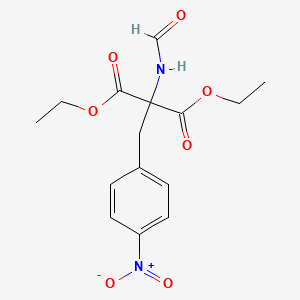
Diethyl(formylamino)(4-nitrobenzyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(formylamino)(4-nitrobenzyl)propanedioate is an organic compound with a complex structure that includes a formylamino group, a nitrobenzyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(formylamino)(4-nitrobenzyl)propanedioate typically involves the alkylation of diethyl malonate with 4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 4-nitrobenzyl bromide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl(formylamino)(4-nitrobenzyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Diethyl(formylamino)(4-nitrobenzyl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl(formylamino)(4-nitrobenzyl)propanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity in alkylation reactions.
Diethyl(4-nitrobenzyl)phosphonate: Shares the nitrobenzyl group but has different reactivity due to the presence of a phosphonate group.
Uniqueness
Diethyl(formylamino)(4-nitrobenzyl)propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
6265-86-7 |
|---|---|
Molecular Formula |
C15H18N2O7 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
diethyl 2-formamido-2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H18N2O7/c1-3-23-13(19)15(16-10-18,14(20)24-4-2)9-11-5-7-12(8-6-11)17(21)22/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) |
InChI Key |
QAWCPXYLNGUKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















